

physical and chemical properties of Phenylethynylmagnesium bromide

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Compound of Interest

Compound Name: Phenylethynylmagnesium bromide

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Phenylethynylmagnesium Bromide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Phenylethynylmagnesium bromide**, a versatile Grignard reagent with significant applications in organic synthesis. This document details its preparation, key reactions, and safety protocols, presenting quantitative data in structured tables and outlining experimental methodologies.

Core Physical and Chemical Properties

Phenylethynylmagnesium bromide is an organomagnesium halide, commonly utilized as a synthetic equivalent of the phenylethynyl anion. It is typically available as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF).

Table 1: Physical and Chemical Properties of **Phenylethynylmagnesium Bromide**

| Property | Value |
|--|---|
| Molecular Formula | C ₈ H ₅ BrMg |
| Molecular Weight | 205.33 g/mol |
| Appearance | Commercially available as a liquid solution. |
| CAS Number | 6738-06-3 |
| Density (of 1.0 M solution in THF) | 1.018 g/mL at 25 °C |
| Flash Point (of 1.0 M solution in THF) | -17.0 °C (1.4 °F) - closed cup |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether. Reacts violently with water. |
| Storage | Store at 2-8°C under an inert atmosphere. |

Chemical Reactivity

As a Grignard reagent, **Phenylethynylmagnesium bromide** is a potent nucleophile and a strong base. The carbon atom bonded to the magnesium is highly nucleophilic and will attack electrophilic centers. It readily reacts with protic solvents such as water and alcohols.

Key reactions include:

- **Reaction with Aldehydes and Ketones:** It undergoes nucleophilic addition to the carbonyl carbon of aldehydes and ketones to form secondary and tertiary propargyl alcohols, respectively.^[1] These alcohols are valuable intermediates in the synthesis of complex organic molecules.
- **Reaction with Esters:** The reaction with esters typically involves a double addition. The initial nucleophilic acyl substitution forms a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.^{[2][3]}
- **Reaction with Carbon Dioxide:** Carboxylation of **Phenylethynylmagnesium bromide** by reaction with carbon dioxide, followed by an acidic workup, yields phenylpropionic acid.^{[4][5]}^[6]

Experimental Protocols

Strict anhydrous and anaerobic conditions are paramount for the successful preparation and use of Grignard reagents. All glassware should be thoroughly dried, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Synthesis of Phenylethynylmagnesium Bromide

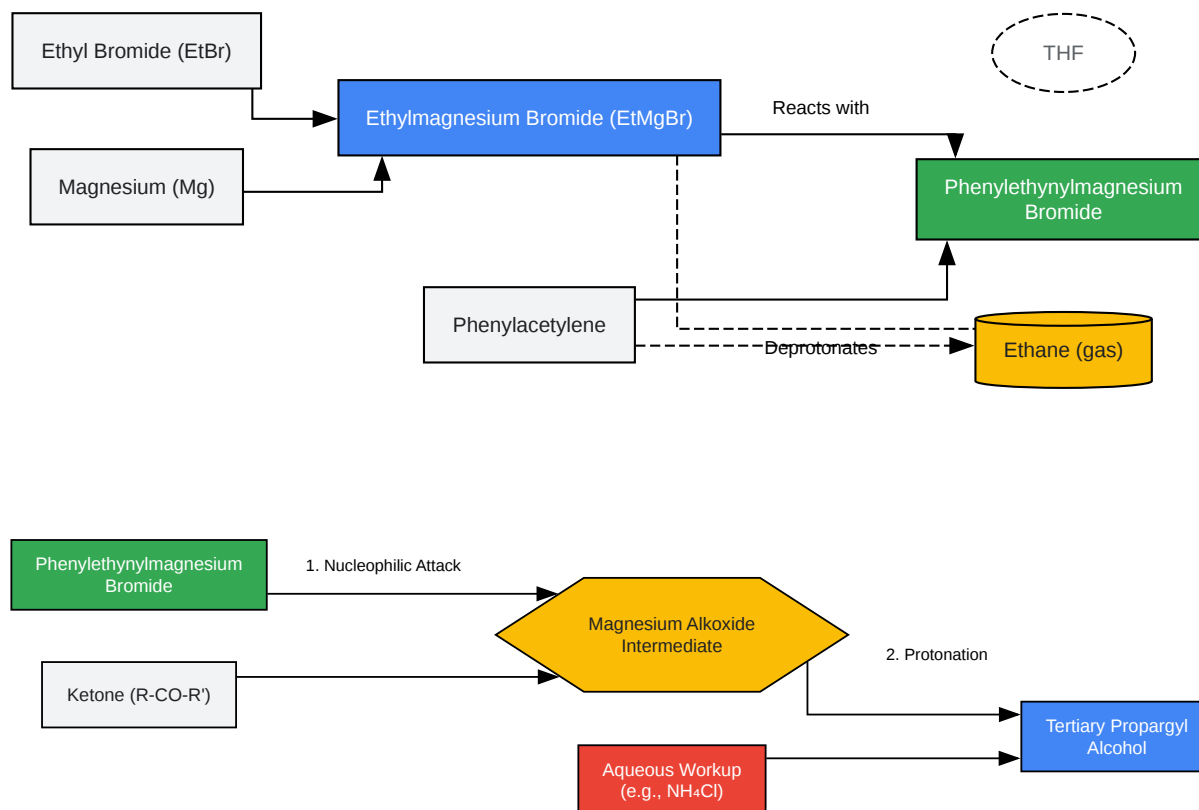
This protocol is adapted from Organic Syntheses.^[7] It involves the deprotonation of phenylacetylene with a pre-formed Grignard reagent, such as ethylmagnesium bromide.

Materials:

- Magnesium turnings (19 g, 0.81 g-atom)
- Ethyl bromide (109 g, 1.00 mole)
- Anhydrous tetrahydrofuran (THF) (500 mL)
- Phenylacetylene (102 g, 1.00 mole)

Procedure:

- Set up a 1-L, four-necked flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), a nitrogen inlet, and a dropping funnel.
- Charge the flask with the magnesium turnings.
- Flush the system with nitrogen and start the stirrer.
- Add the ethyl bromide dissolved in 350 mL of anhydrous THF via the dropping funnel. The reaction may need gentle warming to initiate.
- Once the magnesium has dissolved, add the phenylacetylene dissolved in 150 mL of THF dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, heat the reaction mixture at reflux for approximately 1.5 hours to ensure complete formation of the **Phenylethynylmagnesium bromide**.



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